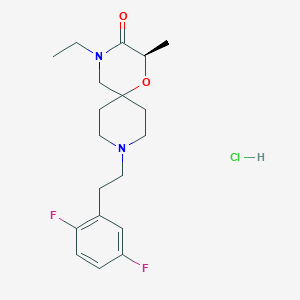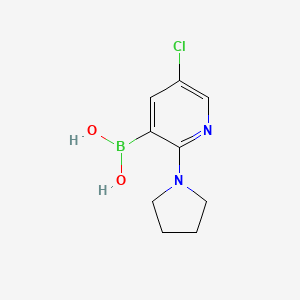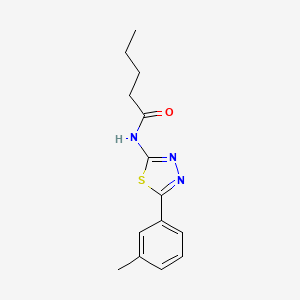![molecular formula C11H11Br3O B2492151 (11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol CAS No. 1212438-51-1](/img/structure/B2492151.png)
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol, commonly known as TBP, is a cyclic brominated compound that has gained attention for its potential use in various scientific research applications. TBP is a complex compound with a unique structure that has been synthesized using different methods.
作用机制
The mechanism of action of TBP is not well understood. However, it has been suggested that TBP acts as a radical scavenger and inhibits the formation of free radicals. TBP has also been found to have antioxidant properties that protect cells from oxidative damage.
Biochemical and Physiological Effects:
TBP has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties that reduce inflammation in the body. Moreover, TBP has been found to have neuroprotective properties that protect neurons from damage. TBP has also been found to have anti-tumor properties that inhibit the growth of cancer cells.
实验室实验的优点和局限性
TBP has various advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Moreover, TBP has a unique structure that makes it useful for various scientific research applications. However, one of the limitations of TBP is that it is a toxic compound that requires careful handling.
未来方向
There are various future directions for TBP. One of the future directions is to explore its potential use in the field of medicine. TBP has been found to have various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Moreover, future research can be conducted to explore the mechanism of action of TBP and its potential use in various scientific research applications.
Conclusion:
In conclusion, TBP is a cyclic brominated compound that has gained attention for its potential use in various scientific research applications. TBP has been synthesized using different methods and has various advantages and limitations for lab experiments. TBP has been found to have various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Moreover, future research can be conducted to explore the mechanism of action of TBP and its potential use in various scientific research applications.
合成方法
TBP is a complex compound that has been synthesized using different methods. One of the most common methods used for synthesizing TBP is the bromination of a cyclic precursor using N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in the presence of a solvent such as chloroform or dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure TBP.
科学研究应用
TBP has been found to have various scientific research applications. It has been used as a flame retardant in various materials such as plastics, textiles, and electronics. TBP has also been used as a catalyst in various chemical reactions. Moreover, TBP has been found to have potential applications in the field of medicine.
属性
IUPAC Name |
7,7,11-tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br3O/c12-9-5-3-1-2-4(5)8-10(9,15)6(3)7(2)11(8,13)14/h2-9,15H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBOKYFPZUQGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(C3C5(C4Br)O)(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2492071.png)
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)


![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)
![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)
